(2-(Naphthalen-1-yl)cyclopropyl)methanamine
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Overview
Description
(2-(Naphthalen-1-yl)cyclopropyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a naphthalene ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Naphthalen-1-yl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid precursor.
Attachment to the Naphthalene Ring: The cyclopropyl group is then attached to the naphthalene ring through a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-(Naphthalen-1-yl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Naphthalene derivatives with oxidized functional groups.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
(2-(Naphthalen-1-yl)cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2-(Naphthalen-1-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (1-(Naphthalen-1-yl)cyclohexyl)methanamine hydrochloride
- Methamnetamine
- (2-(Naphthalen-1-yl)thiophene
Uniqueness
(2-(Naphthalen-1-yl)cyclopropyl)methanamine is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C14H15N |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(2-naphthalen-1-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C14H15N/c15-9-11-8-14(11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14H,8-9,15H2 |
InChI Key |
JQSXKLVUGBMCQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=CC3=CC=CC=C32)CN |
Origin of Product |
United States |
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